(+)-Osbeckic acid

Description

Properties

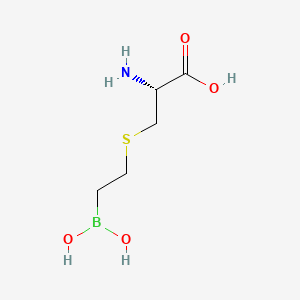

IUPAC Name |

(2R)-2-amino-3-(2-boronoethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BNO4S/c7-4(5(8)9)3-12-2-1-6(10)11/h4,10-11H,1-3,7H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJHLDXXJHAZTN-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCSCC(C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(CCSC[C@@H](C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432180 | |

| Record name | S-(2-boronoethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63107-40-4 | |

| Record name | S-(2-boronoethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(+)-Osbeckic acid natural source and isolation

An In-depth Technical Guide to the Natural Sources and Isolation of (+)-Osbeckic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The information is compiled to assist researchers in obtaining this vasorelaxant compound for further study and drug development.

Natural Sources of this compound

This compound is a naturally occurring furan-carboxylic acid. It has been isolated from several plant species, offering various sources for its extraction. The primary documented natural sources include:

-

Osbeckia aspera : The leaves of this plant are a known source of this compound.[1]

-

Tartary Buckwheat (Fagopyrum tataricum) : This plant is another significant source from which this compound has been isolated.[1][2][3]

-

Osbeckia octandra : This species of Osbeckia also contains this compound.[4]

Isolation of this compound from Osbeckia aspera

A common approach to isolating this compound involves a multi-step process of extraction, solvent partitioning, and chromatography. The following sections detail the experimental protocols and quantitative data associated with this process.

Data Presentation

The following tables summarize the quantitative data for the purification of this compound from 1 kg of dried Osbeckia aspera leaves. These values are illustrative and can vary based on the specific plant material and experimental conditions.[1]

Table 1: Extraction and Solvent Partitioning Yields [1]

| Step | Parameter | Value |

| Initial Extraction | Starting Plant Material (dried leaves) | 1000 g |

| Extraction Solvent | 80% Aqueous Acetone (B3395972) | |

| Crude Extract Yield | 150 g | |

| Solvent Partitioning | Ethyl Acetate (B1210297) Fraction | 45 g |

| n-Butanol Fraction | 30 g | |

| Aqueous Fraction | 75 g |

Table 2: Column Chromatography Purification Summary [1]

| Chromatography Step | Stationary Phase | Mobile Phase System | Fraction Volume | Target Fractions | Yield of Semi-Pure this compound | Purity (by HPLC) |

| Silica (B1680970) Gel Column | Silica Gel (60-120 mesh) | Hexane (B92381):Ethyl Acetate (gradient) | 20 mL | 85-92 | 5 g | ~70% |

| Sephadex LH-20 | Sephadex LH-20 | Methanol | 10 mL | 15-20 | 1.2 g | ~90% |

Experimental Protocols

-

Collection and Authentication : Fresh leaves of Osbeckia aspera should be collected and botanically authenticated.

-

Washing and Drying : The leaves are washed with distilled water to remove debris and then dried in a shade oven at 40-50°C for 48-72 hours until a constant weight is achieved.[1]

-

Grinding : The dried leaves are ground into a coarse powder using a laboratory blender.[1]

This protocol describes a solid-liquid extraction method to obtain the crude extract.

-

Materials :

-

Dried and powdered Osbeckia aspera leaves

-

80% Acetone in distilled water (v/v)

-

Erlenmeyer flasks or beakers

-

Orbital shaker

-

Filter paper (Whatman No. 1)

-

Rotary evaporator

-

-

Procedure :

-

Macerate the powdered plant material (1 kg) in 80% aqueous acetone (5 L) in a large flask.[1]

-

Agitate the mixture on an orbital shaker at room temperature for 24 hours.[1]

-

Filter the mixture through Whatman No. 1 filter paper.[1]

-

Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

-

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Materials :

-

Crude aqueous acetone extract

-

Distilled water

-

n-Hexane

-

Ethyl acetate

-

n-Butanol

-

Separatory funnel

-

-

Procedure :

-

Suspend the crude extract (150 g) in distilled water (1 L).[1]

-

Transfer the suspension to a large separatory funnel.

-

Perform successive extractions with n-hexane (3 x 500 mL) to remove nonpolar compounds. The n-hexane fractions are typically discarded.[1]

-

Subsequently, extract the aqueous layer with ethyl acetate (3 x 500 mL). This compound is expected to partition into the ethyl acetate fraction.[1]

-

Finally, extract the remaining aqueous layer with n-butanol (3 x 500 mL).[1]

-

Concentrate the ethyl acetate and n-butanol fractions separately using a rotary evaporator. The ethyl acetate fraction is the primary source for the next stage of purification.[1]

-

A multi-step chromatographic approach is employed for the isolation of pure this compound.

-

Silica Gel Column Chromatography :

-

The concentrated ethyl acetate fraction is adsorbed onto silica gel (60-120 mesh) and loaded onto a silica gel column.

-

The column is eluted with a gradient of hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound are pooled and concentrated.

-

-

Sephadex LH-20 Column Chromatography :

-

The semi-pure fraction from the silica gel column is further purified using a Sephadex LH-20 column.

-

The column is eluted with methanol.

-

Fractions are collected and monitored.

-

Fractions containing pure this compound are combined and concentrated to yield the final product.

-

Isolation of this compound from Tartary Buckwheat

An alternative method for obtaining this compound is from a rutin-free Tartary Buckwheat extract.[2] While a detailed step-by-step protocol is not fully provided in the cited literature, the general workflow is as follows:

-

Extraction & Fractionation : An acidic fraction is obtained from a rutin-free Tartary Buckwheat extract.[2]

-

Chromatographic Separation : This acidic fraction is then subjected to reversed-phase high-performance liquid chromatography (HPLC) for separation.[2]

-

Analysis and Identification : Prominent peaks from the HPLC separation are collected and analyzed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to determine their chemical structures and identify this compound.[2]

Visualization of Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from a natural source.

References

(+)-Osbeckic Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Novel Vasorelaxant

Introduction

(+)-Osbeckic acid is a naturally occurring dicarboxylic acid that has garnered interest within the scientific community for its potential therapeutic applications, primarily as a vasorelaxant agent. Isolated from Tartary Buckwheat (Fagopyrum tataricum), this compound presents a unique chemical scaffold and has demonstrated significant biological activity in preclinical studies. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical structure, physicochemical properties, and known biological effects, with a focus on its mechanism of action in promoting vasorelaxation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Identification

This compound is chemically known as 5-[(S)-carboxy(hydroxy)methyl]furan-2-carboxylic acid.[1] Its structure features a central furan (B31954) ring substituted with a carboxylic acid group at the 2-position and a chiral side chain at the 5-position, which contains a hydroxyl group and another carboxylic acid moiety. The stereochemistry of the chiral center is designated as (S).

Key Structural Identifiers:

-

Systematic Name: 5-[(S)-carboxy(hydroxy)methyl]furan-2-carboxylic acid[1]

-

Molecular Formula: C₇H₆O₆

-

InChI: InChI=1S/C7H6O6/c8-5(7(11)12)3-1-2-4(13-3)6(9)10/h1-2,5,8H,(H,9,10)(H,11,12)/t5-/m0/s1[1]

-

InChI Key: UAFTYLJFMASQBP-YFKPBYRVSA-N[1]

-

SMILES: O--INVALID-LINK--c1ccc(o1)C(=O)O[1]

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 186.12 g/mol | |

| Appearance | Powder | |

| Purity | >98% (by HPLC) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Solubility in aqueous solutions is pH-dependent. | |

| Melting Point | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

Stability and Storage:

This compound has been noted to exist as a dimer, which is reportedly stable in solution and at high temperatures. However, degradation has been observed when dissolved in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month. To avoid degradation from repeated freeze-thaw cycles, it is advisable to prepare and use solutions on the same day whenever possible and to store them in single-use aliquots.

Biological Activity: Vasorelaxation

The primary biological activity attributed to this compound is its potent vasorelaxant effect.

Efficacy

In an ex vivo study using phenylephrine-contracted thoracic aorta rings from Sprague-Dawley rats, this compound demonstrated a significant dose-dependent vasorelaxant effect with a half-maximal effective concentration (EC₅₀) of 887 μM.

Proposed Mechanism of Action: The Nitric Oxide-cGMP Pathway

While the precise molecular targets of this compound are yet to be fully elucidated, its vasorelaxant activity is hypothesized to be mediated through the endothelial nitric oxide (NO) signaling pathway. This well-established mechanism for vasodilation involves the following key steps:

-

Endothelial Cell Stimulation: this compound is thought to act on endothelial cells, stimulating the activity of endothelial nitric oxide synthase (eNOS).

-

Nitric Oxide Production: eNOS catalyzes the conversion of L-arginine to L-citrulline, producing NO as a byproduct.

-

Diffusion to Smooth Muscle Cells: Being a small, lipophilic molecule, NO readily diffuses from the endothelial cells to the adjacent vascular smooth muscle cells.

-

Activation of Soluble Guanylate Cyclase (sGC): In the smooth muscle cells, NO binds to the heme moiety of soluble guanylate cyclase (sGC), leading to its activation.

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Smooth Muscle Relaxation: The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn leads to a cascade of phosphorylation events that ultimately result in the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.

Proposed signaling pathway for this compound-induced vasorelaxation.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are crucial for reproducible research. The following sections outline the methodologies based on published literature.

Isolation of this compound from Tartary Buckwheat

The isolation of this compound is typically achieved through a multi-step process involving extraction and chromatographic separation.

General workflow for the isolation and identification of this compound.

1. Preparation of Rutin-Free Tartary Buckwheat Extract:

-

Tartary Buckwheat seeds are first processed to remove rutin, a major flavonoid that can interfere with the isolation of other compounds. This can be achieved by specific enzymatic treatment or solvent extraction methods tailored for flavonoid removal.

2. Acidic Fractionation:

-

The rutin-free extract is subjected to liquid-liquid extraction to separate compounds based on their acidity.

-

The extract is dissolved in a suitable solvent system (e.g., water and ethyl acetate) and the pH is adjusted to be basic (e.g., with NaHCO₃) to deprotonate acidic compounds, making them more water-soluble.

-

The aqueous layer containing the salts of acidic compounds is then separated.

-

The pH of the aqueous layer is subsequently acidified (e.g., with HCl) to protonate the acidic compounds, which are then extracted into an organic solvent like ethyl acetate.

-

The organic solvent is evaporated to yield the acidic fraction.

3. Reversed-Phase High-Performance Liquid Chromatography (HPLC):

-

The acidic fraction is dissolved in a suitable solvent (e.g., methanol/water mixture) and subjected to reversed-phase HPLC.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed to separate the components.

-

Detection: A UV detector set at a wavelength where the compounds of interest absorb (e.g., 260 nm) is used to monitor the elution profile.

4. Peak Collection and Identification:

-

Prominent peaks from the HPLC chromatogram are collected.

-

The collected fractions are then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine their chemical structures and confirm the identity of this compound. Mass spectrometry of the dimeric form of this compound has shown a parent ion at m/z 371.2 and fragment ions at m/z 184.9 and 140.9 in negative ion mode.

Ex Vivo Vasorelaxation Assay

The vasorelaxant activity of this compound can be assessed using isolated arterial rings, a standard pharmacological preparation.

Experimental workflow for the ex vivo vasorelaxation assay.

1. Tissue Preparation:

-

Male Sprague-Dawley rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit physiological salt solution.

-

Adherent connective and adipose tissues are removed, and the aorta is cut into rings of approximately 2-3 mm in width.

-

For studies investigating endothelium-independent effects, the endothelium can be mechanically removed by gently rubbing the intimal surface of the aortic rings.

2. Isometric Tension Measurement:

-

Aortic rings are mounted in organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a gas mixture of 95% O₂ and 5% CO₂.

-

The rings are equilibrated for 60-90 minutes under a resting tension of approximately 1.5-2 grams. The solution is changed every 15-20 minutes during equilibration.

3. Vasorelaxation Protocol:

-

After equilibration, the aortic rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine (B352888) (e.g., 1 µM) or potassium chloride (e.g., 60 mM), to a stable plateau.

-

Once a stable contraction is achieved, increasing concentrations of this compound are cumulatively added to the organ bath.

-

The relaxation response at each concentration is recorded using an isometric force transducer.

4. Investigation of the NO-cGMP Pathway:

-

To confirm the involvement of the nitric oxide pathway, the vasorelaxation assay can be performed in the presence of specific inhibitors:

-

L-NAME (Nω-nitro-L-arginine methyl ester): A non-selective inhibitor of nitric oxide synthase. Pre-incubation of endothelium-intact aortic rings with L-NAME is expected to attenuate the vasorelaxant effect of this compound if it is NO-dependent.

-

ODQ (1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one): An inhibitor of soluble guanylate cyclase. Pre-incubation with ODQ should also reduce the vasorelaxant response if it is mediated by the sGC-cGMP pathway.

-

5. Data Analysis:

-

The relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

-

A concentration-response curve is plotted, and the EC₅₀ value is calculated to quantify the potency of this compound.

Conclusion

This compound is a promising natural product with demonstrated vasorelaxant properties. Its unique furan-dicarboxylic acid structure and potent biological activity make it an interesting candidate for further investigation in the context of cardiovascular drug discovery. While the current understanding of its mechanism of action points towards the well-established nitric oxide-cGMP signaling pathway, further research is required to identify its direct molecular targets and to fully elucidate its pharmacological profile. The experimental protocols outlined in this guide provide a framework for future studies aimed at exploring the therapeutic potential of this compound. The lack of certain physicochemical data, such as melting point and pKa, highlights the need for more comprehensive characterization of this compound. As research progresses, this compound may emerge as a valuable lead compound for the development of novel therapies for cardiovascular diseases characterized by endothelial dysfunction and vasoconstriction.

References

Unveiling the Stereochemistry of (+)-Osbeckic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(+)-Osbeckic acid, a naturally occurring compound first isolated from Tartary Buckwheat (Fagopyrum tataricum), has garnered interest for its notable vasorelaxant properties.[1] A comprehensive understanding of its stereochemistry is paramount for elucidating its mechanism of action, ensuring reproducibility in biological assays, and guiding synthetic efforts for analog development and potential therapeutic applications. This technical guide provides an in-depth analysis of the stereochemical features of this compound, based on available scientific literature.

Absolute Configuration and Physicochemical Properties

The seminal work on the isolation and characterization of this compound identified its chemical structure as 2S-hydroxy-2-(5-carboxy-2-furyl)acetic acid .[1] The "(+)-" prefix indicates that it is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction. The "S" designation at the C2 position defines the absolute configuration of this chiral center according to the Cahn-Ingold-Prelog priority rules.

Further investigation revealed that this compound exists as a dimer in its isolated form.[1] While the initial report established the 'S' configuration for the monomeric unit, detailed stereochemical information for the dimeric structure, including the specific nature of the linkage and the configuration of all chiral centers within the dimer, is not fully elucidated in the currently accessible literature.

Quantitative physicochemical data for this compound and its stereoisomers are not extensively reported. The following table summarizes the available information.

| Property | This compound (Dimer) | Other Stereoisomers |

| Absolute Configuration | Contains 2S-hydroxy-2-(5-carboxy-2-furyl)acetic acid units[1] | Data not available |

| Specific Rotation ([α]D) | (+) Dextrorotatory[1] | Data not available |

| Melting Point | Data not available | Data not available |

| pKa | Data not available | Data not available |

| LogP | Data not available | Data not available |

Experimental Protocols for Stereochemical Determination

The determination of the absolute configuration of this compound relied on a combination of spectroscopic techniques. While detailed, step-by-step protocols from the original isolation paper are not publicly available, this section outlines the general methodologies employed for such determinations.

Isolation and Purification

The initial step in characterizing a natural product is its isolation and purification from the source material. For this compound, this involved the following general workflow:

Figure 1. General workflow for the isolation of this compound.

-

Extraction: An acidic fraction is obtained from a rutin-free extract of Tartary Buckwheat.

-

Chromatographic Separation: The acidic fraction is subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) to separate its components.

-

Peak Collection and Analysis: The prominent peaks from the HPLC separation are collected for structural elucidation.

Structure Elucidation

The definitive structure and stereochemistry of the isolated compound were determined using the following spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are crucial for establishing the connectivity of atoms within the molecule. For determining stereochemistry, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms, which can help in assigning relative stereochemistry. Chiral derivatizing agents can also be used to create diastereomers that are distinguishable by NMR, allowing for the determination of enantiomeric purity and absolute configuration.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in tandem MS (MS/MS) can provide further structural information. In the case of this compound, MS data indicated the presence of a dimer.[1]

-

X-ray Crystallography: This is the gold standard for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, unequivocally establishing the spatial arrangement of its atoms. As of the current literature, an X-ray crystal structure for this compound has not been reported.

Significance of Stereochemistry in Biological Activity

The specific three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets such as enzymes and receptors. These biological macromolecules are themselves chiral, and thus often exhibit a high degree of stereoselectivity when binding to small molecules.

While comparative biological activity data for the different stereoisomers of Osbeckic acid are not yet available, it is highly probable that the observed vasorelaxant activity of the natural (+)-enantiomer is stereospecific. The "fit" of the this compound molecule into its biological target is likely to be more favorable than that of its enantiomer or other diastereomers, leading to a more potent biological response.

The diagram below illustrates the fundamental principle of stereospecificity in drug-receptor interactions.

Figure 2. Conceptual diagram of stereospecific binding to a biological target.

Future Directions

To fully comprehend the role of stereochemistry in the biological activity of Osbeckic acid, further research is warranted in the following areas:

-

Total Synthesis: The development of a stereoselective total synthesis for this compound and its other stereoisomers would provide access to pure samples of each isomer for detailed biological evaluation.

-

X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide unambiguous confirmation of the absolute configuration of the dimeric form of this compound.

-

Comparative Biological Studies: In-depth studies comparing the vasorelaxant activity and other potential biological effects of all stereoisomers of Osbeckic acid would definitively establish the structure-activity relationship and the importance of its specific stereochemistry.

References

A Technical Guide to Elucidating the Biological Origin of (+)-Osbeckic Acid in Plants

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthetic pathway of (+)-Osbeckic acid has not yet been elucidated in scientific literature. This document presents a hypothesized pathway based on the compound's chemical structure and established principles of plant biochemistry. The experimental protocols provided are established methodologies proposed for the investigation of this hypothetical pathway.

Introduction

This compound is a naturally occurring dicarboxylic acid that has been isolated from Tartary Buckwheat (Fagopyrum tataricum).[1][2] Preliminary studies have highlighted its potential as a vasorelaxant, suggesting possible applications in the management of cardiovascular conditions.[1][3] Despite its interesting biological activity, the biosynthetic origin of this compound in plants remains unknown. Understanding its formation is crucial for optimizing its production through metabolic engineering or synthetic biology approaches, thereby facilitating further pharmacological research and development.

This technical guide proposes a plausible biosynthetic pathway for this compound and provides a comprehensive set of experimental protocols for researchers aiming to elucidate and validate this pathway.

Chemical Structure of this compound:

-

Systematic Name: 5-[(S)-carboxy(hydroxy)methyl]furan-2-carboxylic acid[4]

-

Molecular Formula: C₇H₆O₆[1]

-

Molecular Weight: 186.12 g/mol [1]

The structure, featuring a substituted furan (B31954) ring, suggests a potential origin from carbohydrate metabolism, diverging from the well-known fatty acid, terpenoid, or polyketide pathways.

Hypothesized Biosynthetic Pathway of this compound

The furan core of this compound likely originates from a C5 or C6 sugar precursor. We hypothesize a pathway commencing from an intermediate of the pentose (B10789219) phosphate (B84403) pathway or glycolysis, such as D-xylulose-5-phosphate or fructose-6-phosphate. The proposed pathway involves a series of enzymatic reactions including dehydration, cyclization, and oxidation to form the furan ring and its functional groups.

The key steps in the hypothesized pathway are:

-

Conversion of a Sugar Phosphate: A C5 or C6 sugar phosphate is converted to an open-chain intermediate primed for cyclization.

-

Dehydration and Cyclization: An enzyme, likely a dehydratase or a cyclase, catalyzes the removal of water molecules to form the furan ring.

-

Oxidation Steps: A series of oxidation reactions, likely catalyzed by dehydrogenases and oxidases (e.g., cytochrome P450 monooxygenases), would form the two carboxylic acid groups. The chirality of the C2 side chain suggests a stereospecific enzymatic reaction in the final oxidation step.

Caption: Hypothesized biosynthetic pathway of this compound from a sugar precursor.

Data Presentation for Pathway Elucidation

Effective documentation of quantitative data is essential for validating the proposed pathway. The following tables serve as templates for organizing experimental results.

Table 1: Putative Enzyme Kinetic Parameters

| Putative Enzyme | Substrate(s) | Kₘ (µM) | Vₘₐₓ (µmol/mg/min) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|---|---|

| Dehydratase/Cyclase | Open-Chain Intermediate | ||||

| Oxidase 1 | Furan Precursor | ||||

| Dehydrogenase 1 | 5-Hydroxymethyl-2-furoic acid |

| Dehydrogenase 2 | Aldehyde Intermediate | | | | |

Table 2: Metabolite Concentrations in Plant Tissues

| Plant Tissue | Developmental Stage | Putative Intermediate | Concentration (nmol/g FW) | Standard Deviation |

|---|---|---|---|---|

| Leaf | Young | Furan Precursor | ||

| Leaf | Mature | Furan Precursor | ||

| Leaf | Young | This compound | ||

| Leaf | Mature | This compound | ||

| Root | Young | Furan Precursor |

| Root | Mature | this compound | | |

Table 3: Relative Gene Expression Levels of Candidate Genes

| Gene ID | Putative Function | Tissue | Relative Expression (fold change) | p-value |

|---|---|---|---|---|

| GENE001 | Dehydratase/Cyclase | Leaf vs. Root | ||

| GENE002 | Oxidase (P450) | Leaf vs. Root | ||

| GENE003 | Dehydrogenase | Leaf vs. Root |

| GENE004 | Dehydrogenase | Leaf vs. Root | | |

Experimental Protocols

The following section details the methodologies required to investigate the proposed biosynthetic pathway.

Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.

Objective: To identify the primary metabolic precursors of this compound.

Materials:

-

Fagopyrum tataricum seedlings.

-

¹³C-labeled glucose (U-¹³C₆).

-

Liquid chromatography-mass spectrometry (LC-MS) system.

-

Sterile growth medium.

Procedure:

-

Plant Growth: Germinate and grow F. tataricum seedlings in a sterile hydroponic or liquid culture system.

-

Labeling: Introduce U-¹³C₆-glucose into the growth medium at a final concentration of 5 g/L. Grow the plants for a period of 24 to 72 hours to allow for incorporation of the label.

-

Harvesting: Harvest plant tissues (leaves and roots separately) at various time points after label introduction. Immediately freeze the samples in liquid nitrogen and store at -80°C.

-

Metabolite Extraction: a. Homogenize 100 mg of frozen tissue in 1 mL of 80% methanol (B129727). b. Centrifuge at 14,000 x g for 10 minutes at 4°C. c. Collect the supernatant and dry it under a stream of nitrogen gas. d. Re-suspend the dried extract in 100 µL of 50% methanol for LC-MS analysis.

-

LC-MS Analysis: a. Analyze the extracts using a high-resolution LC-MS system. b. Search for the mass of this compound (m/z 185.0137 for [M-H]⁻) and its corresponding ¹³C-labeled isotopologue (m/z 192.0372 for [M+7-H]⁻, assuming full labeling from a C6 precursor and loss of one carbon). c. The incorporation of ¹³C into the this compound molecule will confirm its origin from glucose and provide insights into the number of precursor molecules.[5][6][7]

Objective: To identify genes whose expression patterns correlate with the production of this compound.

Materials:

-

F. tataricum tissues with high and low concentrations of this compound (determined by metabolite profiling).

-

RNA extraction kit.

-

Next-generation sequencing (NGS) platform.

-

Bioinformatics software for differential gene expression and co-expression network analysis.

Procedure:

-

Tissue Selection: Based on metabolite profiling, select tissues and developmental stages with the highest and lowest accumulation of this compound.

-

RNA Extraction: Extract total RNA from the selected tissues using a commercial kit, ensuring high quality (RIN > 8).

-

Library Preparation and Sequencing: Prepare RNA-seq libraries and perform deep sequencing on an NGS platform to generate transcriptomic data for each tissue type.

-

Bioinformatic Analysis: a. Differential Expression: Identify genes that are significantly upregulated in the high-producing tissues compared to the low-producing tissues. b. Co-expression Network Analysis: Identify modules of co-expressed genes. Search for modules that contain known enzyme classes from our hypothesized pathway (e.g., dehydratases, oxidases, dehydrogenases). c. Functional Annotation: Annotate the differentially expressed and co-expressed genes to predict their functions. Prioritize candidate genes that fall into the hypothesized enzyme families.[8][9][10]

Objective: To functionally characterize the candidate genes identified through transcriptomics.

Materials:

-

Candidate gene cDNAs cloned into an expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

E. coli (e.g., BL21(DE3)) or Saccharomyces cerevisiae expression host.

-

Putative substrates for the enzymatic reactions (these may need to be chemically synthesized if not commercially available).

-

Spectrophotometer or HPLC for detecting product formation.

Procedure:

-

Cloning and Transformation: Clone the full-length cDNA of candidate genes into an appropriate expression vector and transform into the chosen host organism.[11][12]

-

Protein Expression: Induce protein expression according to the specific vector/host system (e.g., with IPTG for E. coli or galactose for yeast).

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assay: a. Prepare a reaction mixture containing the purified enzyme, a suitable buffer, any required cofactors (e.g., NADPH for reductases, O₂ for oxidases), and the putative substrate. b. Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period. c. Stop the reaction (e.g., by adding acid or an organic solvent). d. Analyze the reaction mixture for the formation of the expected product using HPLC or LC-MS. e. Perform kinetic analysis by varying the substrate concentration to determine Kₘ and Vₘₐₓ.[13][14][15]

Logical Relationships in Pathway Discovery

The elucidation of a novel biosynthetic pathway is an iterative process where different experimental approaches inform and validate one another.

Caption: Logical relationship between key experimental stages in pathway elucidation.

By following the proposed research framework, the scientific community can systematically unravel the biosynthetic pathway of this compound. This knowledge will not only be of fundamental scientific interest but will also pave the way for the sustainable production of this promising bioactive compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. benchchem.com [benchchem.com]

- 4. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. Frontiers | Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation [frontiersin.org]

- 6. Frontiers | Editorial: Isotopic labeling approaches for exploring plant metabolism dynamics [frontiersin.org]

- 7. Metabolic source isotopic pair labeling and genome-wide association are complementary tools for the identification of metabolite–gene associations in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. longdom.org [longdom.org]

- 10. Frontiers | Editorial: Functional genomics of secondary metabolite biosynthesis in medicinal plants [frontiersin.org]

- 11. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heterologous expression - Wikipedia [en.wikipedia.org]

- 13. Plant Enzyme Activity Testing - Lifeasible [lifeasible.com]

- 14. Activity assay for plant mitochondrial enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

(+)-Osbeckic Acid: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

A Comprehensive Overview of (+)-Osbeckic Acid: Physicochemical Properties, Biological Activity, and Experimental Protocols

This technical guide offers an in-depth resource for researchers, scientists, and drug development professionals on this compound, a naturally occurring compound with demonstrated vasorelaxant properties. This document compiles its known chemical data, biological effects, and relevant experimental methodologies.

Core Data Summary

This compound, a small molecule isolated from Tartary Buckwheat (Fagopyrum tataricum), has garnered interest for its potential cardiovascular applications.[1][2] Its fundamental physicochemical properties are detailed below.

| Property | Value | Reference(s) |

| CAS Number | 112923-64-5 | [2][3] |

| Molecular Formula | C₇H₆O₆ | [3][4] |

| Molecular Weight | 186.12 g/mol | [2][4] |

Biological Activity: Vasorelaxant Effects

The primary biological activity attributed to isolated this compound is its vasorelaxant effect.[1][4] Quantitative analysis in ex vivo models has established its potency.

| Parameter | Value | Test System | Contractile Agent | Reference(s) |

| EC₅₀ | 887 μM | Sprague-Dawley rat thoracic aorta rings | 1.0 μM phenylephrine (B352888) | [1][5][6] |

While extracts of Osbeckia octandra, which contain osbeckic acid, have shown potential anticancer and antioxidant activities, these effects have not yet been directly attributed to the isolated this compound.[4]

Mechanism of Action: A Proposed Signaling Pathway

The precise mechanism of action for this compound is not yet fully elucidated. However, evidence from studies on the rutin-free Tartary buckwheat extract from which it was isolated suggests an endothelium-dependent mechanism.[5] The proposed pathway involves the activation of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling cascade.[5][7]

Proposed Vasorelaxation Signaling Pathway

Caption: Proposed endothelium-dependent vasorelaxation pathway of this compound.

This proposed mechanism suggests that this compound stimulates endothelial cells to produce nitric oxide (NO) via the activation of eNOS.[5] NO then diffuses into the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme, in turn, catalyzes the production of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP). The subsequent increase in cGMP levels activates Protein Kinase G (PKG), initiating a cascade of events that ultimately leads to the dephosphorylation of myosin light chains and subsequent smooth muscle relaxation, resulting in vasodilation.[5][8]

Experimental Protocols

Isolation of this compound from Tartary Buckwheat

Generalized Isolation and Identification Workflow

Caption: Generalized workflow for the isolation and identification of this compound.

The process begins with an acidic fraction obtained from a rutin-free Tartary Buckwheat extract.[6] This fraction is then subjected to reversed-phase high-performance liquid chromatography (HPLC) for separation.[6] Prominent peaks are collected, and the chemical structures of the compounds are determined using nuclear magnetic resonance (NMR) and mass spectrometry (MS), leading to the identification of this compound.[6]

Ex Vivo Vasorelaxation Assay in Rat Aortic Rings

To assess the vasorelaxant activity of this compound, a standard pharmacological preparation using isolated rat thoracic aorta rings is employed. The following protocol is a generalized methodology based on standard practices.

1. Preparation of Aortic Rings:

-

Male Sprague-Dawley rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit physiological salt solution (PSS).[5]

-

Adherent connective and adipose tissues are removed, and the aorta is cut into rings of approximately 2-3 mm in width.[5]

-

For endothelium-independent studies, the endothelium can be denuded by gently rubbing the intimal surface. Confirmation of denudation is achieved by observing the lack of a relaxant response to acetylcholine.[5]

2. Isometric Tension Measurement:

-

Aortic rings are mounted in organ bath chambers containing PSS at 37°C, continuously aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂).[5]

-

The rings are connected to an isometric force transducer to record changes in tension.

-

An optimal resting tension is applied, and the rings are allowed to equilibrate for 60-90 minutes, with the PSS being changed every 15-20 minutes.[5][8]

3. Vasorelaxation Protocol:

-

The viability of the aortic rings is assessed by inducing a contraction with a vasoconstrictor agent, such as phenylephrine (1.0 μM) or potassium chloride.[5][8]

-

Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.[8]

-

The relaxation response at each concentration is recorded as a percentage decrease from the pre-contracted tone.[5]

4. Data Analysis:

-

A concentration-response curve is constructed from the recorded relaxation responses.[5]

-

The EC₅₀ value, representing the concentration of this compound that produces 50% of the maximal relaxation, is calculated from this curve.[8]

References

Spectroscopic Profile of (+)-Osbeckic Acid: A Technical Overview

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of a natural product is fundamental to its identification, characterization, and subsequent development. This technical guide provides an in-depth look at the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (+)-Osbeckic acid, a naturally occurring vasorelaxant.

This compound, with the systematic name (2S)-2-hydroxy-2-(5-carboxy-2-furyl)acetic acid, is a bioactive compound isolated from Tartary Buckwheat (Fagopyrum tataricum) and Osbeckia octandra. Its structural elucidation has been primarily accomplished through a combination of NMR and mass spectrometry techniques.

Chemical Structure

The chemical structure of this compound is presented below. This furoic acid derivative possesses a chiral center, leading to its optical activity.

Molecular Formula: C₇H₆O₆ Molecular Weight: 186.12 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, compiled from available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

Table 1: ¹³C NMR Spectroscopic Data of Osbeckic Acid

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-2' | Data not available |

| C-1'' | Data not available |

| C-2'' | Data not available |

Note: Specific ¹³C NMR data for the (+)-enantiomer was not available in the reviewed literature. The provided data is for the racemic mixture in D₂O.

Table 2: ¹H NMR Spectroscopic Data of this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Data not available in publicly accessible sources |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming the molecular weight and offering clues to its structure. In the initial identification of this compound, it was observed to form a dimer.

Table 3: Mass Spectrometry Data for the Dimer of this compound

| Ion | m/z Ratio |

| [M - H]⁻ | 371.2 |

| Fragment 1 | 184.9 |

| Fragment 2 | 140.9 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Key Infrared (IR) Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | Data not available |

| C=O stretch (carboxylic acid) | Data not available |

| C=C stretch (furan ring) | Data not available |

| C-O stretch | Data not available |

Experimental Protocols

Detailed experimental protocols for the acquisition of the above spectroscopic data are often found in the primary scientific literature. The general workflow for the isolation and characterization of a natural product like this compound is outlined below.

Caption: General workflow for the isolation and spectroscopic analysis of natural products.

Conclusion

The spectroscopic data presented provides a foundational understanding of the chemical structure of this compound. While comprehensive ¹H NMR, ¹³C NMR, and IR data for the pure (+)-enantiomer remain to be fully compiled from publicly accessible sources, the available mass spectrometry data confirms its dimeric nature in solution. Further investigation into the primary literature is recommended for researchers requiring detailed experimental parameters and complete spectral assignments.

An In-depth Technical Guide to (+)-Osbeckic Acid: Solubility, Stability, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, stability profile, and biological activity of (+)-Osbeckic acid. The information is curated for professionals in research and drug development, with a focus on presenting available data and outlining relevant experimental protocols.

Physicochemical Properties

This compound is a naturally occurring carboxylic acid that has been isolated from Tartary Buckwheat (Fagopyrum tataricum).[1] It has been identified as a vasorelaxant, making it a compound of interest for cardiovascular research.[1]

The solubility of this compound is a critical parameter for its handling, formulation, and use in biological assays. As a carboxylic acid, its aqueous solubility is highly dependent on pH.[2]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility | Reference(s) |

| Organic Solvents | Dimethyl sulfoxide (B87167) (DMSO) | Soluble (up to 10 mM) | [2][3] |

| Chloroform | Soluble | [1] | |

| Dichloromethane | Soluble | [1] | |

| Ethyl Acetate | Soluble | [1] | |

| Acetone | Soluble | [1] | |

| Aqueous Solutions | pH-dependent | Low at acidic to neutral pH, increases significantly at pH ≥ 7 |

The carboxylic acid moiety of this compound governs its solubility in aqueous media. At acidic or neutral pH, the compound is protonated and less polar, resulting in lower solubility. As the pH increases, the carboxylic acid is deprotonated to the more polar carboxylate form, significantly enhancing its solubility. For practical purposes in experimental settings, a pH of 7.0 or higher is recommended to achieve dissolution in aqueous buffers.

Stability Data

Understanding the stability of this compound is crucial for accurate experimental design and for the development of potential therapeutic formulations.

Table 2: Stability and Storage Recommendations for this compound

| Condition | Observation/Recommendation | Reference(s) |

| Solid Form Storage | Store at -20°C, protected from light and moisture. | |

| Stock Solution Storage | Store at -20°C for up to 1 month. | [1] |

| Store at -80°C for up to 6 months. | [1] | |

| Prepare fresh solutions for optimal results and avoid repeated freeze-thaw cycles. | [1] | |

| Solvent-Induced Degradation | The dimeric form of this compound has been observed to degrade when dissolved in DMSO. | [1] |

| pH in Solution | For biological experiments, maintaining a pH between 6 and 8 is advisable to minimize potential degradation. |

Note: Quantitative data from systematic stability studies (e.g., forced degradation studies) detailing the percentage of degradation under various stress conditions (acid, base, oxidation, heat, light) are not currently available in published literature.

Experimental Protocols

The following sections detail generalized methodologies relevant to the study of this compound.

A common practice for compounds with limited aqueous solubility is to prepare a concentrated stock solution in an organic solvent.

-

Weighing: Accurately weigh the desired amount of solid this compound.

-

Dissolution: Add a minimal amount of anhydrous dimethyl sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).

-

Mixing: Vortex or sonicate briefly to ensure complete dissolution.

-

Storage: Aliquot the stock solution into small volumes in tightly sealed vials and store at -80°C for long-term use.

For aqueous experimental buffers, dilute the DMSO stock solution to the final desired concentration, ensuring the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced artifacts.

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[4][5][6]

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the solutions to a range of stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid compound and a solution at elevated temperatures (e.g., 60°C).

-

Photostability: Expose the solid compound and a solution to UV and visible light as per ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for thermal and photostability).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

Caption: Workflow for a forced degradation study.

A reversed-phase HPLC (RP-HPLC) method is typically suitable for the analysis of organic acids like this compound.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

-

Temperature: Ambient or controlled (e.g., 25°C).

Note: A specific, validated HPLC method for this compound has not been detailed in the available literature. Method development and validation would be required for quantitative analysis.

The vasorelaxant activity of this compound can be assessed using isolated aortic rings.

-

Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings. The endothelium can be left intact or be mechanically removed for mechanistic studies.

-

Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Contraction: Induce a sustained contraction with a vasoconstrictor agent like phenylephrine (B352888) or potassium chloride.

-

Treatment: Add cumulative concentrations of this compound to the organ bath.

-

Data Acquisition: Record the relaxation of the aortic rings as a percentage of the pre-contraction.

-

Analysis: Plot a concentration-response curve to determine the EC₅₀ value.

Caption: Experimental workflow for an ex vivo vasorelaxation assay.

Biological Activity and Signaling Pathways

This compound has been identified as a vasorelaxant with an EC₅₀ of 887 μM in phenylephrine-contracted Sprague-Dawley rat thoracic aorta rings.[1] The precise molecular mechanism has not been fully elucidated, but two primary pathways are proposed based on its structure and the activity of related compounds.

One potential mechanism is an endothelium-dependent pathway involving the production of nitric oxide (NO).

-

eNOS Activation: this compound may stimulate endothelial nitric oxide synthase (eNOS) in the endothelial cells of the blood vessel.

-

NO Production: eNOS synthesizes NO from L-arginine.

-

sGC Activation: NO diffuses into the adjacent vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).

-

cGMP Increase: sGC converts GTP to cyclic guanosine (B1672433) monophosphate (cGMP).

-

Vasorelaxation: Increased cGMP levels lead to a cascade of events that result in the relaxation of the smooth muscle.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound | All Things Stem Cell [allthingsstemcell.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. ijrpp.com [ijrpp.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Pharmacological Profile of (+)-Osbeckic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Osbeckic acid, a naturally occurring compound, has emerged as a molecule of interest within the scientific community due to its demonstrated biological activities.[1] Isolated from sources such as Tartary Buckwheat (Fagopyrum tataricum) and plants of the Osbeckia genus, its primary and most characterized pharmacological effect is vasorelaxation.[1][2] This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its vasorelaxant properties. The guide summarizes quantitative data, details experimental protocols for key assays, and visualizes hypothesized signaling pathways to support further research and drug development endeavors. While preliminary studies on extracts containing osbeckic acid suggest potential anticancer and antioxidant activities, this document will focus on the data available for the isolated this compound.[2]

Quantitative Data Presentation

The primary quantitative data available for this compound pertains to its vasorelaxant activity, as determined by ex vivo studies.

| Biological Activity | Assay | Test System | Parameter | Value | Reference |

| Vasorelaxation | Isometric tension recording in an organ bath | Thoracic aorta rings from Sprague-Dawley rats | EC₅₀ | 887 μM | [3] |

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

The foundational method for determining the vasorelaxant activity of this compound is the ex vivo vasorelaxation assay using isolated aortic rings.

Ex Vivo Vasorelaxation Assay in Rat Aorta

Objective: To assess the vasorelaxant properties of a compound on isolated arterial tissue.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.7)

-

Phenylephrine (B352888) or KCl (for pre-contraction)

-

Acetylcholine (B1216132) (for endothelium integrity check)

-

This compound

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Euthanize the rat via an approved method (e.g., cervical dislocation).

-

Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.

-

Remove adherent connective and adipose tissues.

-

Cut the aorta into rings of 3-4 mm in length.

-

For endothelium-denuded experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface.

-

-

Mounting and Equilibration:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, changing the Krebs-Henseleit solution every 15-20 minutes.

-

-

Viability and Endothelium Integrity Check:

-

Contract the rings with 60 mM KCl.

-

After washing, assess endothelium integrity by inducing contraction with phenylephrine (1 µM) followed by relaxation with acetylcholine (10 µM). A relaxation of >80% typically indicates an intact endothelium.

-

-

Vasorelaxation Studies:

-

After washing and re-equilibration, induce a stable contraction with a pre-contraction agent (e.g., phenylephrine or KCl).

-

Once the contraction is stable, cumulatively add increasing concentrations of this compound to the organ bath to obtain a concentration-response curve.

-

Record the isometric tension continuously.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl.

-

Plot the concentration-response curve and calculate the EC₅₀ value using appropriate pharmacological software.

-

Mandatory Visualizations

The precise signaling pathways for this compound's vasorelaxant effect have not been fully elucidated. However, based on its chemical structure and the known mechanisms of other vasorelaxants, several pathways have been proposed.

Hypothesized Signaling Pathways

Caption: Hypothesized endothelium-dependent vasorelaxation pathway for this compound.

This proposed mechanism suggests that this compound may stimulate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[4] NO then diffuses into vascular smooth muscle cells, activating soluble guanylate cyclase (sGC) and increasing cyclic guanosine (B1672433) monophosphate (cGMP) levels, which ultimately results in vasorelaxation.[4]

Caption: Hypothesized endothelium-independent vasorelaxation via calcium channel blockade.

An alternative or complementary mechanism of action for this compound could be the direct inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[5] This would reduce the influx of extracellular calcium, leading to a decrease in intracellular calcium concentration and subsequent vasorelaxation.[5]

Caption: Hypothesized endothelium-independent vasorelaxation via potassium channel opening.

Activation of potassium channels in vascular smooth muscle cells is another potential mechanism. This would lead to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization, in turn, leads to the closure of voltage-gated calcium channels, reducing calcium influx and resulting in vasorelaxation.

Experimental Workflow

Caption: General experimental workflow for the ex vivo vasorelaxation assay.

This workflow outlines the key steps involved in assessing the vasorelaxant properties of this compound using isolated aortic rings, from tissue preparation to data analysis.

Conclusion and Future Directions

The current body of evidence firmly establishes this compound as a compound with vasorelaxant properties, supported by a clear EC₅₀ value from ex vivo studies. The detailed experimental protocol for the aortic ring assay provides a robust framework for further investigation and validation. However, the precise molecular mechanisms underlying this effect remain to be definitively elucidated, with several plausible signaling pathways proposed.

Future research should focus on:

-

Mechanism of Action Studies: Utilizing specific inhibitors and activators of the proposed signaling pathways (e.g., NOS inhibitors, potassium channel blockers) to confirm the involvement of these pathways in this compound-induced vasorelaxation.

-

In Vivo Studies: Progressing to animal models of hypertension and other cardiovascular diseases to evaluate the efficacy, pharmacokinetics, and safety of this compound in a physiological setting.

-

Exploration of Other Pharmacological Activities: Conducting rigorous studies on the isolated this compound to confirm and quantify its potential anticancer and antioxidant effects, which are currently only inferred from plant extracts.

A deeper understanding of the pharmacological profile of this compound will be crucial for unlocking its full therapeutic potential and advancing its development as a novel therapeutic agent.

References

Potential Therapeutic Targets of (+)-Osbeckic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Osbeckic acid is a naturally occurring organic acid that has been isolated from Tartary Buckwheat (Fagopyrum tataricum) and plants of the Osbeckia genus.[1] Emerging research has identified this compound as a molecule of interest with potential therapeutic applications. The most well-documented biological activity of isolated this compound is its vasorelaxant effect, suggesting its potential in the management of cardiovascular conditions associated with vasoconstriction, such as hypertension.[1][2] Furthermore, studies on extracts of Osbeckia octandra, which contains this compound, have indicated potential anticancer and antioxidant properties, broadening the scope of its therapeutic relevance.[1][3]

This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities and its potential therapeutic targets. It summarizes the available quantitative data, presents detailed experimental protocols for assessing its effects, and visualizes the proposed signaling pathways and experimental workflows.

Vasorelaxant Activity: A Primary Therapeutic Target

The most robustly characterized therapeutic potential of this compound lies in its vasorelaxant properties. In vitro studies have demonstrated its ability to relax pre-contracted arterial smooth muscle, indicating a potential role in lowering blood pressure.

Quantitative Data on Vasorelaxant Efficacy

The primary quantitative measure of this compound's vasorelaxant activity is its half-maximal effective concentration (EC50).

| Compound | Parameter | Value | Test System | Contractile Agent | Reference |

| This compound | EC50 | 887 μM | Sprague-Dawley rat thoracic aorta rings | 1.0 μM Phenylephrine (B352888) | [4] |

Proposed Signaling Pathway for Vasorelaxation

The precise molecular mechanism of this compound-induced vasorelaxation is not yet fully elucidated. However, evidence from studies on the rutin-free Tartary buckwheat extract from which it was isolated suggests an endothelium-dependent mechanism.[5] This points towards the involvement of the Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) pathway, a common mechanism for many vasodilators. An alternative, endothelium-independent pathway involving the blockade of calcium channels in vascular smooth muscle cells has also been proposed for its diastereoisomer, hibiscus acid, and may be shared by this compound.[2]

Diagram of Proposed NO/cGMP-Mediated Vasorelaxation Pathway

Experimental Protocol: Ex Vivo Vasorelaxation Assay in Rat Aortic Rings

This assay is a standard method to determine the vasorelaxant effect of a compound and to assess the role of the endothelium.

Materials:

-

Male Sprague-Dawley rats

-

Krebs-Henseleit physiological salt solution (PSS)

-

Phenylephrine (PE)

-

Acetylcholine (ACh)

-

This compound

-

Organ bath system with isometric force transducers

-

Dissection tools

Procedure:

-

Tissue Preparation:

-

Euthanize a male Sprague-Dawley rat via cervical dislocation and carefully excise the thoracic aorta.[6]

-

Place the aorta in cold PSS and clean it of adherent connective and adipose tissue.[6]

-

Cut the cleaned aorta into rings of 2-3 mm in width.[7]

-

For endothelium-denuded studies, gently rub the intimal surface of some rings.[7]

-

-

Mounting and Equilibration:

-

Viability and Endothelium Integrity Check:

-

Concentration-Response Curve:

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-contraction induced by PE.[8]

-

Plot a concentration-response curve and calculate the EC50 value using non-linear regression analysis.

-

Diagram of Experimental Workflow for Vasorelaxation Assay

Anticancer Activity (Inferred from Osbeckia octandra Extracts)

While not yet demonstrated for the isolated compound, extracts from Osbeckia octandra, a plant known to contain this compound, have shown promising anticancer activities against oral squamous cell carcinoma (OSCC) cells.[3][9] These extracts inhibit cell proliferation and induce apoptosis.[3]

Quantitative Data on Anticancer and Antioxidant Activities

Quantitative data for the anticancer activity of Osbeckia octandra extracts are still emerging. However, studies have shown a dose-dependent reduction in the viability of OSCC cell lines.[3] The antioxidant capacity, which may contribute to anticancer effects, has been quantified for various extracts.

| Extract/Compound | Parameter | Value | Test System | Reference |

| O. octandra Methanol (B129727) Leaf Extract | Cytotoxicity | Dose-dependent decrease in cell viability | Human OSCC cell lines | [9] |

| O. octandra Ethyl Acetate (B1210297) Leaf Extract | Cytotoxicity | Dose-dependent decrease in cell viability | Human OSCC cell lines | [9] |

| O. octandra Water Leaf Extract | DPPH IC50 | 55.5 - 98.4 µg/mL | DPPH radical scavenging assay | [10] |

| O. octandra Ethyl Acetate Extract | DPPH IC50 | 42.29 ± 1.29 μg/mL | DPPH radical scavenging assay | [11] |

Proposed Signaling Pathway for Anticancer Effects

Studies on O. octandra extracts suggest that their anticancer effects on OSCC cells are mediated through the induction of G1 phase cell cycle arrest and the triggering of apoptosis via the intrinsic pathway.[3] This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases such as caspase-3.[3]

Diagram of Proposed Apoptotic Pathway in OSCC Cells

Experimental Protocols for Assessing Anticancer Activity

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human OSCC cell lines (e.g., YD10B, HSC2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Osbeckia octandra extract

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed OSCC cells in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24 hours.[12]

-

Treatment: Treat the cells with various concentrations of the Osbeckia octandra extract (e.g., 50-300 µg/ml) and a vehicle control (DMSO) for 72 hours.[12]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated OSCC cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Preparation: Treat OSCC cells with the IC50 concentration of the O. octandra extract for 24-48 hours. Harvest both adherent and floating cells.[11]

-

Washing: Wash the cells twice with cold PBS by centrifugation.[4]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[11]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

-

Flow Cytometry: Add additional Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Antioxidant Activity (Inferred from Osbeckia octandra Extracts)

Aqueous and ethyl acetate extracts of O. octandra leaves have demonstrated significant antioxidant activity, which is attributed to their high content of phenolic compounds, including this compound.[1][11]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

-

Osbeckia octandra extract at various concentrations

-

Methanol

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a test tube or microplate well, mix a volume of the plant extract with the DPPH solution. Prepare a control with methanol instead of the extract.[2]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[2]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[7]

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] x 100 Plot the percentage of scavenging against the extract concentration to determine the IC50 value.

Future Directions and Conclusion

The current body of research strongly supports the potential of this compound as a therapeutic agent, particularly for cardiovascular diseases due to its vasorelaxant effects. The key therapeutic targets appear to be components of the NO/cGMP signaling pathway and potentially calcium channels in vascular smooth muscle.

The anticancer and antioxidant activities observed in Osbeckia octandra extracts are promising; however, further research is required to:

-

Isolate and quantify the contribution of this compound to these effects.

-

Determine the IC50 values of pure this compound against various cancer cell lines.

-

Elucidate the specific molecular targets of this compound in cancer cells.

-

Conduct in vivo studies to validate the therapeutic efficacy and safety of this compound for these potential applications.

References

- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.6. Antioxidant Activity: DPPH Assay [bio-protocol.org]

- 8. Leaf extract of Osbeckia octandra induces apoptosis in oral squamous cell carcinoma cells | springermedizin.de [springermedizin.de]

- 9. 2.6. MTT cytotoxicity assay [bio-protocol.org]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. Cell cycle arrest and apoptosis induction by methanolic leaves extracts of four Annonaceae plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. bosterbio.com [bosterbio.com]

In Silico Modeling of (+)-Osbeckic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Osbeckic acid, a naturally occurring compound, has demonstrated significant vasorelaxant properties, suggesting its potential as a therapeutic agent for cardiovascular conditions.[1][2] This technical guide provides a comprehensive framework for the in silico modeling of this compound's interactions with key biological targets implicated in vasodilation. By leveraging computational methodologies such as molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can elucidate the molecular mechanisms underlying its biological activity, identify potential protein targets, and guide further experimental validation. This document outlines detailed protocols for these in silico techniques and presents a structured approach to data analysis and visualization, serving as a valuable resource for professionals in drug discovery and development.

Introduction to this compound

This compound is a natural product that has been isolated from sources such as Tartary Buckwheat.[1][2] Its primary reported biological activity is a potent vasorelaxant effect.[1][2] Additionally, studies on plant extracts containing osbeckic acid have suggested potential anticancer and antioxidant properties.[1] The vasorelaxant effect indicates a potential therapeutic application in managing conditions associated with vasoconstriction, such as hypertension.

The precise molecular mechanisms of this compound's vasorelaxant activity are not yet fully elucidated. However, common pathways for vasodilation involve the modulation of ion channels in vascular smooth muscle cells, such as L-type calcium channels and potassium channels, or the stimulation of the endothelial nitric oxide synthase (eNOS) pathway.[1] In silico modeling provides a powerful approach to investigate these potential mechanisms by simulating the interaction of this compound with relevant protein targets at a molecular level.

Data Presentation

Ligand and Protein Target Information

Successful in silico modeling begins with the accurate representation of the small molecule (ligand) and its potential protein targets.

| Ligand | Molecular Formula | SMILES String | 3D Structure Source |

| This compound | C7H6O6 | C1=CC(OC1=O)(CC(=O)O)C(=O)O | PubChem CID: 543 |

| Potential Protein Target | Function in Vasodilation | PDB ID (Human) |

| L-type voltage-gated calcium channel (Ca_v_1.2) | Inhibition reduces calcium influx into vascular smooth muscle cells, leading to relaxation. | 8FD7, 8EOG, 8HLP |

| Potassium Channels (e.g., K_v_, K_Ca_) | Activation leads to hyperpolarization of vascular smooth muscle cells, causing relaxation. | 1k4c, 1bl8, 6HDB, 8HIR |

| Endothelial Nitric Oxide Synthase (eNOS) | Produces nitric oxide (NO), a potent vasodilator. | 1M9R, 3NOS, 3N5S, 4D1P |

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments to investigate the interactions of this compound with its potential protein targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.

Protocol:

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., from the Protein Data Bank).

-

Remove water molecules, co-factors, and any existing ligands from the protein structure using molecular modeling software (e.g., AutoDock Tools, PyMOL).

-

Add polar hydrogens and assign appropriate partial charges (e.g., Gasteiger charges) to the protein.

-

Define the binding site (active site) of the protein by creating a grid box that encompasses the region of interest.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound (e.g., from PubChem).

-